molecular formula C17H17ClF3N3O3S B11499561 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No.: B11499561
M. Wt: 435.8 g/mol
InChI Key: ASKRGKBNQHNQSH-UHFFFAOYSA-N
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Description

1-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a piperazine ring bonded to a methoxybenzenesulfonyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through a halogenation reaction where chlorine and trifluoromethyl groups are introduced to the pyridine ring.

    Piperazine Derivative Formation: The piperazine ring is then functionalized with a methoxybenzenesulfonyl group through a nucleophilic substitution reaction.

    Coupling Reaction: Finally, the pyridine intermediate is coupled with the piperazine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in developing drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in developing agrochemicals and materials with specialized functions.

Mechanism of Action

The mechanism of action of 1-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to desired therapeutic effects or biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound shares a similar pyridine and piperazine structure but differs in the substituents attached to the piperazine ring.

    2-Chloro-5-(trifluoromethyl)pyridine: A simpler analog with only the pyridine ring substituted, lacking the piperazine and methoxybenzenesulfonyl groups.

Uniqueness

1-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C17H17ClF3N3O3S

Molecular Weight

435.8 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C17H17ClF3N3O3S/c1-27-13-2-4-14(5-3-13)28(25,26)24-8-6-23(7-9-24)16-15(18)10-12(11-22-16)17(19,20)21/h2-5,10-11H,6-9H2,1H3

InChI Key

ASKRGKBNQHNQSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

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